N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
Description
N,N-Dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide is a pyrrole-2-carboxamide derivative featuring a trifluoromethyl-substituted benzoyl group at the 4-position and dimethyl substitution on the carboxamide nitrogen.
- Core Structure: Pyrrole-2-carboxamide scaffold, known for its versatility in medicinal chemistry due to hydrogen-bonding capacity and planar geometry .
- Key Substituents:
Properties
IUPAC Name |
N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-20(2)14(22)12-7-9(8-19-12)13(21)10-5-3-4-6-11(10)15(16,17)18/h3-8,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBGXZIGIQDOAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, where the pyrrole reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced through radical trifluoromethylation, which involves the use of a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents are potential strategies to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated or acylated products.
Scientific Research Applications
Based on the search results, here's what is known about the compound N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide:
Basic Information
- Name: N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide .
- Molecular Formula: C15H13F3N2O2 .
- Molecular Weight: 310.27 g/mol .
- CAS Registry Number: 241147-00-2 .
Chemical Identifiers
- IUPAC Name: N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide .
- InChI: InChI=1S/C15H13F3N2O2/c1-20(2)14(22)12-7-10(8-19-12)13(21)9-3-5-11(6-4-9)15(16,17)18/h3-8,19H,1-2H3 .
- InChIKey: MTNMSMBFDBEJFT-UHFFFAOYSA-N .
- SMILES: CN(C)C(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)C(F)(F)F .
- PubChem CID: 2764835 .
- MDL No.: MFCD00141819 .
Synonyms
- N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide .
- 241147-00-2 .
- MFCD00141819 .
- MLS001166434 .
- CHEMBL1367158 .
Physicochemical Properties
- Monoisotopic Mass: 310.09291215 Da .
- Topological Polar Surface Area: 53.2 Ų .
- Solubility: 1.6 ug/mL at pH 7.4 .
Related Compounds
- N,N-Dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide with CAS No. 477852-39-4 .
- Methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate .
Potential Applications
- The search results mention the broader applications of pyrazoles as anti-inflammatory and anticancer agents .
- Pyrazole-containing drugs include celecoxib, lonazolac, and others used as NSAIDs .
- Specific pyrazole derivatives have shown potential against various cancer cell lines .
Caution: One search result indicates that the item is temporarily out of stock .
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The benzoyl and pyrrole moieties contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The table below summarizes critical differences between the target compound and analogs from the evidence:
*Elemental analysis for the target compound is inferred based on molecular formula (C₁₆H₁₄F₃N₂O₂): C 56.15%, H 4.09%, N 8.19%, O 9.35%, F 16.62%.
Key Observations:
Pharmacological Implications (Inferred)
- Lipophilicity : The trifluoromethyl group increases logP compared to DM-20’s methoxy group, favoring membrane permeability .
- Metabolic Stability : N,N-Dimethyl substitution may slow hepatic clearance relative to unsubstituted carboxamides .
- Target Selectivity : The pyrrole core may confer selectivity for kinases or GPCRs, contrasting with pyrazolo-pyrimidin cores in , which target enzymes like phosphodiesterases .
Biological Activity
N,N-Dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide, with the CAS number 477852-39-4, is a synthetic organic compound featuring a trifluoromethyl group attached to a benzoyl moiety linked to a pyrrole ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, due to its unique structural characteristics.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃F₃N₂O₂ |
| Molecular Weight | 310.271 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 512.4 ± 50 °C at 760 mmHg |
| Flash Point | 263.7 ± 30.1 °C |
The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in key signaling pathways. These interactions can modulate cellular activities related to:
- Inflammation
- Cell Proliferation
- Apoptosis
The compound's ability to influence these pathways suggests potential therapeutic applications in treating inflammatory diseases and cancer.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC₅₀ Values : Compounds in this class have shown IC₅₀ values ranging from 3.79 µM to 42.30 µM against different cancer cell lines such as MCF7 and NCI-H460, indicating promising anticancer potential .
Case Study: Cytotoxicity Evaluation
A comparative study evaluated the cytotoxic effects of this compound against several cancer cell lines:
These findings suggest that the compound may serve as a lead structure for further development in anticancer therapies.
Anti-inflammatory Potential
The compound's structural features may also confer anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation.
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Formation of Pyrrole Ring : Using the Paal-Knorr synthesis method.
- Trifluoromethylation : Introduction of the trifluoromethyl group via reagents like trifluoromethyl iodide.
- Coupling Reaction : Final assembly with benzoyl chloride to yield the target compound.
Related Compounds
Comparison with similar compounds highlights the unique features of this compound:
| Compound Name | Structure Type | Key Difference |
|---|---|---|
| 4-(Trifluoromethyl)benzoic acid | No pyrrole ring | Different chemical properties |
| N,N-dimethyl-4-(trifluoromethyl)benzamide | No pyrrole ring | Affects reactivity and applications |
Q & A
Q. What are the common synthetic routes for N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide?
The compound is synthesized via Friedel-Crafts acylation, where a pyrrole carboxylate intermediate undergoes benzoylation with 2-(trifluoromethyl)benzoyl chloride. Subsequent dimethylation of the carboxamide group is achieved using dimethylamine under nucleophilic substitution conditions. Purification often involves supercritical fluid chromatography (SFC) to resolve enantiomers or intermediates, as demonstrated in similar pyrrole-carboxamide derivatives .
Q. Which spectroscopic techniques are employed for structural characterization?
- 1H NMR : Used to confirm substitution patterns (e.g., pyrrole protons at δ 6.19 ppm, trifluoromethyl benzoyl signals at δ 7.94–7.96 ppm) .
- ESIMS (Electrospray Ionization Mass Spectrometry) : Validates molecular weight (e.g., m/z 367.1 [M+H]+) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry in enantiomeric mixtures, though this requires high-purity crystals .
Q. How is purity assessed during synthesis?
High-performance liquid chromatography (HPLC) with UV detection and reference standards (e.g., pharmacopeial guidelines) are used to quantify impurities. Impurity profiling may include LC-MS to identify byproducts like unreacted intermediates or hydrolysis derivatives .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties of the compound?
DFT calculations (e.g., B3LYP/6-31G* level) model the electron density distribution, local kinetic energy, and HOMO-LUMO gaps. These analyses reveal the electrophilic nature of the trifluoromethylbenzoyl group and the electron-rich pyrrole ring, which influence reactivity in biological or catalytic systems .
Q. What experimental strategies optimize low-yield reactions in its synthesis?
Q. How does the trifluoromethyl group influence bioactivity?
The CF3 group enhances metabolic stability and lipophilicity, improving membrane permeability. Computational studies correlate its electron-withdrawing effect with increased binding affinity to hydrophobic enzyme pockets, as seen in analogs targeting indazole-based receptors .
Q. How to resolve contradictions in reported synthetic yields (e.g., 13% vs. 45%)?
Yield discrepancies arise from:
- Steric hindrance : Bulky substituents reduce reaction efficiency (e.g., cyclopropylamine vs. smaller amines) .
- Purification losses : SFC or column chromatography may discard intermediates, lowering isolated yields .
- Side reactions : Competing acylation at alternate sites generates uncharacterized byproducts .
Q. What methodologies analyze regioselectivity in benzoylation reactions?
- Isotopic labeling : Tracks acylation sites using deuterated reagents.
- Kinetic studies : Compare reaction rates under varying electronic conditions (e.g., electron-rich vs. electron-deficient aryl groups) .
Methodological Considerations
Q. How to design stability studies for this compound under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
